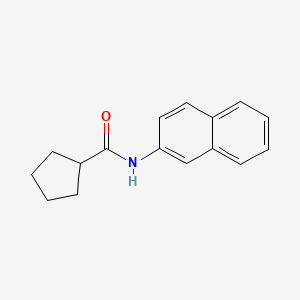

N-naphthalen-2-ylcyclopentanecarboxamide

Description

N-Naphthalen-2-ylcyclopentanecarboxamide is a carboxamide derivative featuring a naphthalen-2-yl group linked to a cyclopentane ring via a carboxamide bridge. The cyclopentane moiety in this compound may confer distinct physicochemical properties, such as enhanced lipophilicity, which could influence its pharmacokinetic behavior compared to phenyl-substituted analogs.

Properties

IUPAC Name |

N-naphthalen-2-ylcyclopentanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO/c18-16(13-6-2-3-7-13)17-15-10-9-12-5-1-4-8-14(12)11-15/h1,4-5,8-11,13H,2-3,6-7H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIZXRLHJPOYROD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)NC2=CC3=CC=CC=C3C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-naphthalen-2-ylcyclopentanecarboxamide typically involves the reaction of naphthalene-2-amine with cyclopentanecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to optimize reaction conditions and ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

N-naphthalen-2-ylcyclopentanecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Electrophiles like bromine or nitronium ion in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Naphthalene derivatives with functional groups like carboxylic acids or ketones.

Reduction: Amine derivatives.

Substitution: Substituted naphthalene compounds with various functional groups.

Scientific Research Applications

N-naphthalen-2-ylcyclopentanecarboxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-naphthalen-2-ylcyclopentanecarboxamide involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-naphthalen-2-ylcyclopentanecarboxamide with structurally related carboxamides and carbamates, focusing on substituent effects, bioactivity, and cytotoxicity.

Structural and Functional Group Differences

- This compound : Contains a cyclopentane ring directly attached to the carboxamide group. The absence of hydroxyl or ester groups distinguishes it from salicylanilide analogs.

- N-(2-Substituted Phenyl)carboxamides (e.g., compounds 1 and 2 in ): Feature substituted phenyl groups (e.g., 2-chloro or 2-nitro) instead of cyclopentane.

- Carbamate Derivatives : Cyclic analogs of salicylanilides with OCONR₂ functional groups, which may improve metabolic stability compared to carboxamides .

Physicochemical and Pharmacokinetic Properties

- Metabolic Stability : Carbamates (e.g., salicylanilide derivatives) generally exhibit higher stability than carboxamides due to resistance to enzymatic hydrolysis . This suggests this compound may require structural optimization to enhance bioavailability.

Biological Activity

N-naphthalen-2-ylcyclopentanecarboxamide is a compound that has garnered attention in recent years due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to summarize the current understanding of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a naphthalene ring attached to a cyclopentane structure via a carboxamide linkage. The molecular formula is , and it exhibits properties typical of naphthalene derivatives, which are known for their diverse biological activities.

Anticancer Properties

Research indicates that compounds with naphthalene moieties often exhibit significant anticancer activity. For instance, derivatives similar to this compound have shown promising results in various studies:

- Cytotoxicity : A study evaluating naphthalene derivatives demonstrated that certain compounds displayed substantial cytotoxic effects against cancer cell lines, including MDA-MB-231 (breast cancer) and HeLa (cervical cancer) cells. The mechanism involved the induction of apoptosis and cell cycle arrest .

- In Vivo Efficacy : In vivo studies have illustrated that naphthalene derivatives can suppress tumor growth effectively. For example, one derivative was shown to inhibit 4T1 breast tumor growth in mice without apparent toxicity at doses up to 20 mg/kg .

- Mechanisms of Action : The anticancer effects are attributed to various mechanisms, including:

Other Biological Activities

In addition to anticancer properties, this compound may exhibit other biological activities:

- Anti-inflammatory Effects : Naphthalene derivatives have been reported to possess anti-inflammatory properties, contributing to their therapeutic potential in treating inflammatory diseases .

- Antioxidant Activity : Some studies suggest that these compounds may also act as antioxidants, protecting cells from oxidative stress .

Data Table: Summary of Biological Activities

Case Studies

A notable case study involved the evaluation of a naphthalene-substituted compound similar to this compound. The study focused on its pharmacokinetics and efficacy in a clinical setting involving breast cancer patients. The results demonstrated significant tumor reduction in participants treated with the compound compared to a control group receiving standard therapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.